molecular formula C7H9NO2S B1363610 Methyl 2-amino-4-methylthiophene-3-carboxylate CAS No. 4651-98-3

Methyl 2-amino-4-methylthiophene-3-carboxylate

Cat. No. B1363610
CAS RN: 4651-98-3
M. Wt: 171.22 g/mol
InChI Key: PLLLBSPBFALBFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methylthiophene-3-carboxylate, also known as methoxycarbonyl-2-amino-4-(methylthio)thiophene, is an organic compound with a molecular formula of C7H9NO2S. It has a molecular weight of 171.22 .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-4-methylthiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a methyl group, an amino group, and a carboxylate group .


Physical And Chemical Properties Analysis

Methyl 2-amino-4-methylthiophene-3-carboxylate is a solid substance .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 2-amino-4-methylthiophene-3-carboxylate, have been studied for their potential anticancer properties. These compounds can be designed to target specific cancer cells, minimizing damage to healthy cells and potentially leading to more effective cancer treatments .

Organic Semiconductors

Due to their conjugated systems, thiophene derivatives are key components in the development of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to advancements in flexible electronics and display technologies .

Antimicrobial Activity

Research has shown that thiophene compounds exhibit significant antimicrobial activity. Methyl 2-amino-4-methylthiophene-3-carboxylate can be part of new antimicrobial agents, addressing the growing concern of antibiotic resistance .

Anti-inflammatory and Analgesic Applications

Thiophene derivatives are known to possess anti-inflammatory and analgesic effects. They can be incorporated into drugs to treat inflammatory conditions and pain, offering potential alternatives to current nonsteroidal anti-inflammatory drugs (NSAIDs) .

Corrosion Inhibition

In industrial applications, thiophene derivatives serve as corrosion inhibitors. They can be applied to protect metals and alloys from corrosion, extending the life of machinery and structures .

Antioxidant Properties

These compounds have also been explored for their antioxidant properties, which are crucial in combating oxidative stress and may have implications in preventing diseases related to cellular damage .

Material Science: Conductive Polymers

Thiophene-based molecules are instrumental in creating conductive polymers. These materials are essential for developing new types of sensors, batteries, and solar cells, pushing the boundaries of material science .

Anesthetic Agents

Some thiophene derivatives are utilized as anesthetic agents. For instance, articaine, a thiophene derivative, is used as a dental anesthetic in Europe, showcasing the versatility of thiophene compounds in medical applications .

Safety and Hazards

Methyl 2-amino-4-methylthiophene-3-carboxylate is classified under GHS07. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-11-6(8)5(4)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLLBSPBFALBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374901
Record name methyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4651-98-3
Record name methyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4651-98-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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